2-Norbornanol, 1,3,3-trimethyl-, acetate
CAS No.: 99341-77-2
Cat. No.: VC13848483
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99341-77-2 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | [(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
| Standard InChI | InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10?,12+/m1/s1 |
| Standard InChI Key | JUWUWIGZUVEFQB-MAZPRZIYSA-N |
| Isomeric SMILES | CC(=O)OC1[C@]2(CC[C@H](C2)C1(C)C)C |
| Canonical SMILES | CC(=O)OC1C(C2CCC1(C2)C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fenchyl acetate belongs to the norbornane derivative family, characterized by a bicyclo[2.2.1]heptane framework. The molecule features three methyl groups at the 1,3,3-positions and an acetate ester at the 2-position. X-ray crystallographic studies reveal a strained bridgehead structure that influences its stereochemical behavior and thermal stability . The endo configuration of the acetyl group relative to the bicyclic system dominates in commercially available samples, though synthetic routes may produce exo isomers under specific conditions .
Physical Characteristics
Key physical properties of fenchyl acetate include:
The compound's low water solubility () and high lipophilicity () make it suitable for hydrophobic formulations. Its refractive index of 1.466–1.469 contributes to optical applications in polymer science .
Synthesis and Catalytic Production
Camphene Esterification
The primary industrial synthesis involves acid-catalyzed esterification of camphene with acetic acid. A 2023 study demonstrated that composite catalysts of tartaric acid and boric acid achieve 92.9% camphene conversion and 88.5% fenchyl acetate selectivity at 80°C . The reaction mechanism proceeds through carbocation intermediates, with boric acid acting as a proton donor to stabilize transition states (Figure 1) .
Table 1: Optimization of Acetic Acid/Camphene Ratio
| Ratio (AcOH:Camphene) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 2.0:1 | 85.2 | 89.1 |
| 2.5:1 | 92.9 | 95.3 |
| 3.0:1 | 90.4 | 93.8 |
Exceeding a 2.5:1 molar ratio decreases yield due to side reactions forming fenchyl alcohol and tricyclene derivatives .
Stereoselective Modifications
The Barton-Kellogg reaction enables synthesis of fenchyl-substituted alkenes using diazo compounds and thioketones. A 2010 study reported Z/E isomer ratios of 0.72–1.8 for tri-substituted products, with diastereoselectivity influenced by steric effects from the fenchyl methyl groups . Nuclear Overhauser Effect (NOE) correlations confirmed preferential formation of isomers where aromatic substituents orient syn to the bridgehead methyls .
Industrial Applications
Fragrance Industry
As a GRAS-approved substance (FEMA 3390), fenchyl acetate imparts fresh, pine-like notes in perfumes and air fresheners. Its low volatility and high stability in ethanol solutions (up to 20% w/w) make it ideal for long-lasting scent formulations .
Chemical Intermediate
The compound serves as a chiral building block for:
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Pharmaceuticals: Synthesis of tricyclic antidepressants
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Agrochemicals: Production of non-persistent pesticides
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key -NMR signals (400 MHz, CDCl):
Gas Chromatography (GC)
Commercial samples show >95% purity by GC-FID analysis. Retention indices vary from 1285–1305 on DB-5MS columns, aiding in quality control .
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